2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a carboxylic acid functional group at the 5-position and a methyl group at the 2-position.
Preparation Methods
The synthesis of 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization. Another approach includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at the 3-position of the imidazo[1,2-a]pyridine ring.
Functionalization: Radical reactions, transition metal catalysis, and metal-free oxidation are commonly used for direct functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In the context of tuberculosis, the compound targets mycobacterial enzymes and pathways critical for bacterial survival .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a chloro substituent at the 6-position, which can influence its biological activity and chemical reactivity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These derivatives exhibit significant anti-TB activity and are structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSTJCLLALKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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